

# Technical Guide: Characterization of 3-methoxy-6-methylpyridine-2-carbonitrile

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## Compound of Interest

Compound Name: 3-Methoxy-6-methylpicolinonitrile

Cat. No.: B1590255

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## Introduction

3-methoxy-6-methylpyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrile and methoxy functional groups offer sites for further chemical modification, making this compound a potentially valuable building block in medicinal chemistry and drug discovery programs. Pyridine carbonitrile derivatives, in particular, are recognized as important intermediates in the synthesis of various biologically active compounds.<sup>[1][2]</sup> This technical guide provides a summary of the available physicochemical properties and a generalized experimental approach for the synthesis and characterization of this compound.

## Physicochemical Properties

The fundamental physicochemical properties of 3-methoxy-6-methylpyridine-2-carbonitrile have been compiled from various chemical data sources.

| Property          | Value   | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O    | [3][4] |
| Molecular Weight  | 148.16 g/mol                                      | [4]    |
| CAS Number        | 95109-36-7 (as 3-methoxy-6-methylpicolinonitrile) | [4]    |
| Appearance        | Solid (predicted)                                 | [3]    |

## Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectroscopic data for 3-methoxy-6-methylpyridine-2-carbonitrile is not readily available in the public domain. However, data for the isomeric compound, 2-methoxy-6-methylpyridine-3-carbonitrile, can be used for comparative analysis.

Table 3.1: Spectroscopic Data for the Isomer 2-methoxy-6-methylpyridine-3-carbonitrile

| Data Type                                       | Observed Values  |
|---|--|
| Melting Point                                   | 82-83 °C   |
| IR (cm <sup>-1</sup> )                          | 2224 (C≡N)   |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)  | 2.51 (s, 3H, CH <sub>3</sub> ), 4.04 (s, 3H, OCH <sub>3</sub> ), 6.84 (d, J=5.3 Hz, 1H), 8.18 (d, J=5.3 Hz, 1H)          |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm) | 19.6 (CH <sub>3</sub> ), 53.9 (OCH <sub>3</sub> ), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2) |
| Mass Spectrum (m/z)                             | 148 (M+), 147, 119, 118  |

Source: Data for 2-methoxy-6-methylpyridine-3-carbonitrile is provided for comparative purposes.

## Experimental Protocols

The following protocols are generalized based on established methods for the synthesis of similar pyridine derivatives and standard analytical techniques.

## Synthesis of 3-methoxy-6-methylpyridine-2-carbonitrile

A potential synthetic route to 3-methoxy-6-methylpyridine-2-carbonitrile involves the cyanation of a corresponding halogenated precursor. A generalized procedure is outlined below, which may require optimization for this specific target molecule.

Reaction Scheme:

Materials:

- 2-chloro-3-methoxy-6-methylpyridine
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Palladium or Copper-based catalyst
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- Inert gas (e.g., Nitrogen, Argon)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for work-up (e.g., ethyl acetate, water, brine)
- Silica gel for column chromatography

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-chloro-3-methoxy-6-methylpyridine (1.0 eq), the chosen cyanide salt (1.1-1.5 eq), and the catalyst (0.05-0.1 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent via syringe.

- Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
- Collect the fractions containing the desired product and concentrate to yield pure 3-methoxy-6-methylpyridine-2-carbonitrile.

## Characterization Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR: Using the same sample, record the proton-decoupled  $^{13}\text{C}$  NMR spectrum.

### Infrared (IR) Spectroscopy:

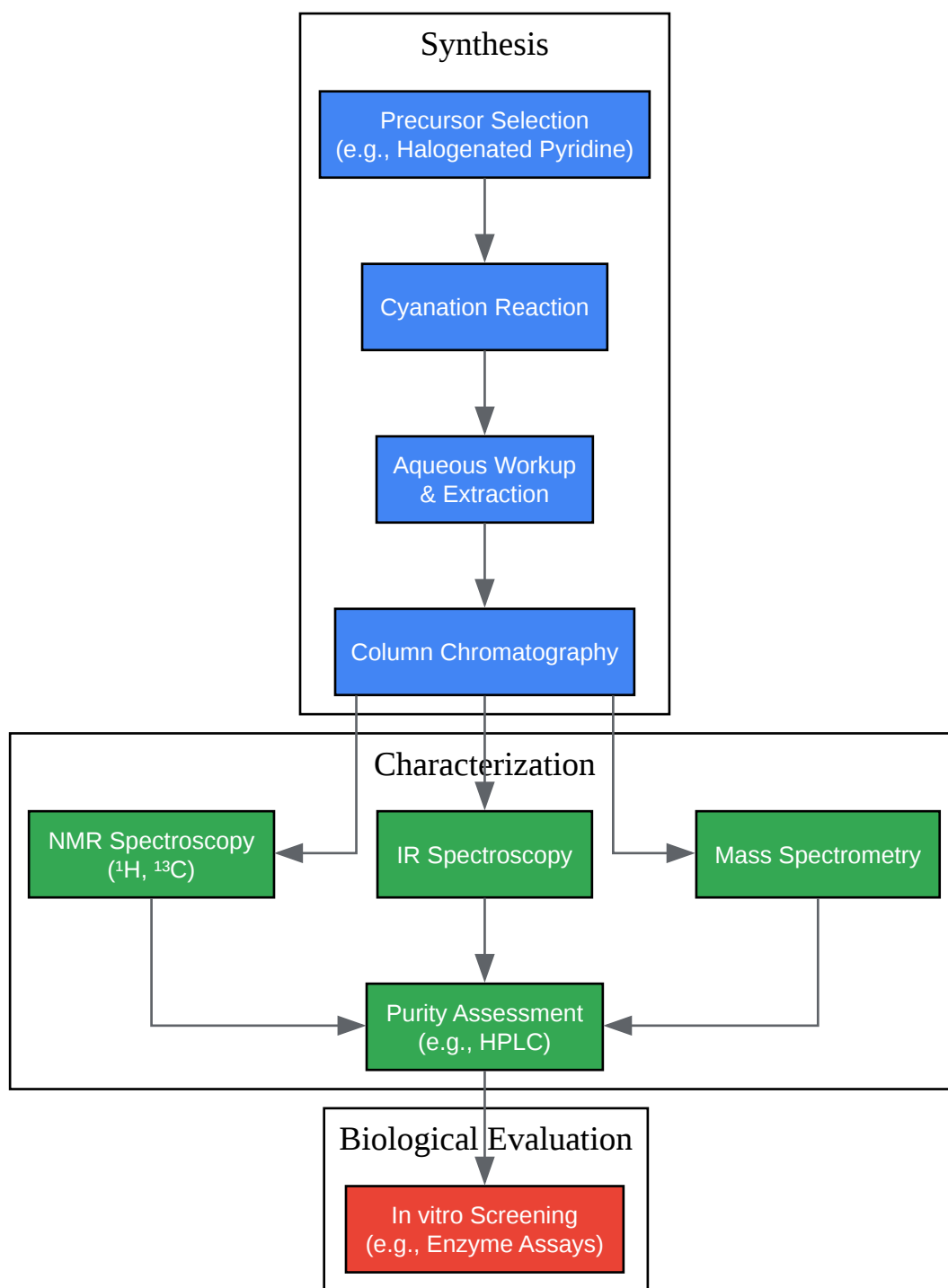
- Acquire the IR spectrum of the solid compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Key vibrational frequencies, particularly the nitrile stretch (around  $2220\text{--}2240\text{ cm}^{-1}$ ), should be identified.

### Mass Spectrometry (MS):

- Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to confirm the molecular weight and elemental composition.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridine derivative in a drug discovery context.



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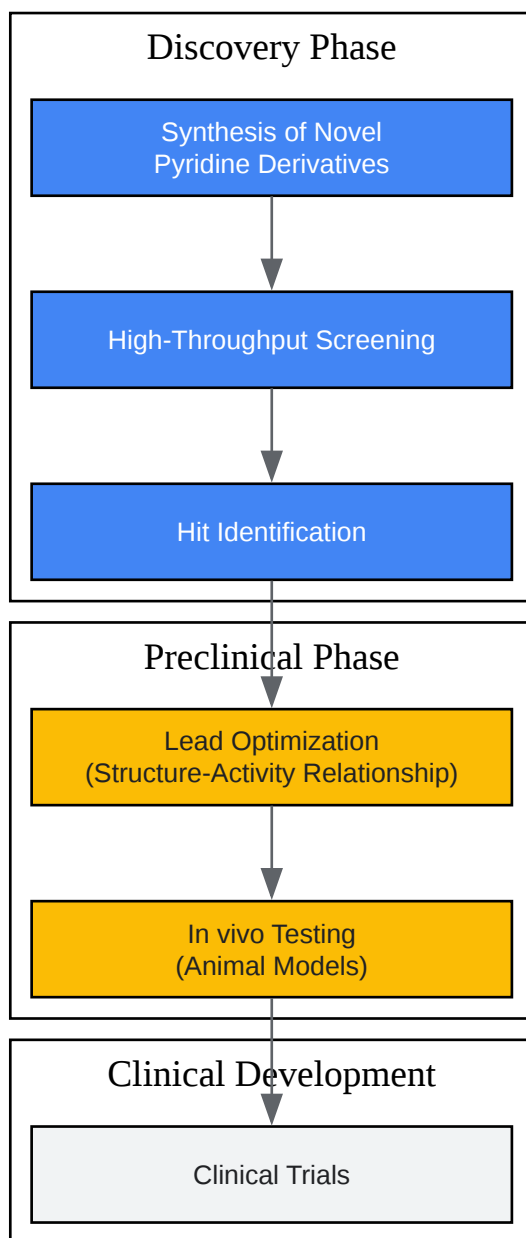
Caption: Workflow for Synthesis and Characterization.

## Potential Applications in Drug Discovery

While specific biological activities for 3-methoxy-6-methylpyridine-2-carbonitrile have not been reported, the pyridine carbonitrile scaffold is of significant interest in medicinal chemistry. These derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of pharmacological activities, including but not limited to:

- **Enzyme Inhibitors:** The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that interact with the active sites of enzymes.[\[5\]](#)
- **Receptor Ligands:** The pyridine nitrogen can participate in key interactions with various receptors.
- **Antimicrobial Agents:** Many pyridine derivatives exhibit antibacterial and antifungal properties.[\[6\]](#)
- **Anticancer Agents:** Substituted pyridines are scaffolds for various anticancer drugs.[\[5\]](#)[\[7\]](#)

The logical progression from the synthesis of a novel compound like 3-methoxy-6-methylpyridine-2-carbonitrile to its biological evaluation is a cornerstone of modern drug discovery.



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Caption: Drug Discovery and Development Funnel.

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